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molecular formula C12H28BK B1630737 Potassium;tri(butan-2-yl)boranuide CAS No. 54575-49-4

Potassium;tri(butan-2-yl)boranuide

Cat. No. B1630737
M. Wt: 222.26 g/mol
InChI Key: NHEDTYWJTOUTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06703506B2

Procedure details

A mixture of (±)-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methyl-2-oxopropyl)-3H-1,2,4-triazol-3-one (0.06 mol) in DMF (500 ml) was cooled to −10° C. and then stirred under N2 flow. Potassium tri-sec-butylborohydride, 1M solution in tetrahydrofuran (150 ml) was added dropwise. The mixture was allowed to warm to room temperature slowly and then poured out into water. The precipitate was filtered off, washed with CH3OH and crystallized from CH3OH. The precipitate was filtered off and dried. The residue was purified by HPLC over CHIRALPAC AD (eluent: ethanol). Two pure fractions were collected and their solvents were evaporated. Each residue was triturated in CH3OH. The precipitate was filtered off and dried, yielding 7.3 g [S—(R*,R*)]-2,4-dihydro-2-(2-hydroxy-1-methylpropyl)-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one. (interm. 1a) [α]20D=−10.81° (c=50.43 mg/5 ml DMF).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][N:11]([C:14]3[CH:19]=[CH:18][C:17]([N:20]4[CH:24]=[N:23][N:22]([CH:25]([CH3:29])[C:26](=[O:28])[CH3:27])[C:21]4=[O:30])=[CH:16][CH:15]=3)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C([BH-](C(CC)C)C(CC)C)(CC)C.[K+].O>CN(C=O)C.O1CCCC1>[OH:28][CH:26]([CH3:27])[CH:25]([N:22]1[C:21](=[O:30])[N:20]([C:17]2[CH:16]=[CH:15][C:14]([N:11]3[CH2:10][CH2:9][N:8]([C:5]4[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=4)[CH2:13][CH2:12]3)=[CH:19][CH:18]=2)[CH:24]=[N:23]1)[CH3:29] |f:1.2|

Inputs

Step One
Name
Quantity
0.06 mol
Type
reactant
Smiles
OC1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)N1C(N(N=C1)C(C(C)=O)C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[BH-](C(C)CC)C(C)CC.[K+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred under N2 flow
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature slowly
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with CH3OH
CUSTOM
Type
CUSTOM
Details
crystallized from CH3OH
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The residue was purified by HPLC over CHIRALPAC AD (eluent: ethanol)
CUSTOM
Type
CUSTOM
Details
Two pure fractions were collected
CUSTOM
Type
CUSTOM
Details
their solvents were evaporated
CUSTOM
Type
CUSTOM
Details
Each residue was triturated in CH3OH
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC(C(C)N1N=CN(C1=O)C1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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